molecular formula C13H15N3O2 B2863347 2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1266378-98-6

2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2863347
CAS No.: 1266378-98-6
M. Wt: 245.282
InChI Key: FXGLBLUBFBOLHG-UHFFFAOYSA-N
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Description

2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by a pyrazole ring substituted with an aminophenyl group and a carboxylic acid group

Scientific Research Applications

Chemistry

In chemistry, 2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the aminophenyl group: This step involves the nitration of the pyrazole ring followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester]: This compound is similar in structure but has an ethyl ester group instead of a carboxylic acid group.

    [4-aminophenylacetic acid]: This compound lacks the pyrazole ring but has a similar aminophenyl and acetic acid structure.

Uniqueness

The uniqueness of 2-(1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid lies in its combination of a pyrazole ring with an aminophenyl group and a carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-[1-(4-aminophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7,14H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLBLUBFBOLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)N)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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